MP-TMT

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S1808566
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MP-TMT

Product Name

MP-TMT

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Macroporous Polystyrene-bound Trimercaptotriazine;

MP-TMT, or macroporous polystyrene-bound trimercaptotriazine, is a specialized resin designed primarily for the scavenging of palladium and other heavy metals from solutions used in organic synthesis. This compound is a highly cross-linked macroporous copolymer of styrene and divinylbenzene, providing a unique pore structure that enhances access to reactive sites, leading to faster reactions and higher product recoveries . Its robust and inert nature makes it suitable for use in various environments, including those with limited volume .

MP-TMT functions effectively in palladium-catalyzed reactions, which are prevalent in organic synthesis. The resin binds palladium ions through thiol groups, enabling the removal of residual palladium from reaction mixtures. Typical reactions where MP-TMT is utilized include:

  • Suzuki-Miyaura Cross Coupling
  • Heck Reaction
  • Buchwald Amination
  • Wacker-Type Oxidation
  • Hydrogenation

These reactions often leave trace amounts of palladium in the final products, which MP-TMT can scavenge effectively, reducing palladium levels to below 5 parts per million in many cases .

The synthesis of MP-TMT involves the preparation of macroporous polystyrene matrices followed by functionalization with trimercaptotriazine. The general steps include:

  • Polymerization: A copolymer of styrene and divinylbenzene is synthesized to create a porous structure.
  • Functionalization: The resulting polymer is treated with trimercaptotriazine to introduce thiol groups capable of binding palladium and other metals.
  • Characterization: The final product is characterized for pore size distribution, surface area, and metal-binding capacity using techniques such as gas adsorption and inductively coupled plasma mass spectrometry (ICP-MS).

This process results in a resin that is both effective and efficient for metal scavenging applications .

MP-TMT has several important applications:

  • Palladium Scavenging: Used extensively in organic synthesis to remove residual palladium from reaction mixtures.
  • Heavy Metal Removal: Effective in industrial processes where heavy metal contamination is a concern.
  • Pharmaceutical Production: Helps ensure that active pharmaceutical ingredients meet stringent purity requirements by minimizing metal impurities.

Its versatility makes it suitable for both small-scale research applications and large-scale industrial processes .

Studies have shown that MP-TMT exhibits high affinity for palladium ions compared to other scavengers. For example, under comparable conditions, MP-TMT has demonstrated superior performance in reducing residual palladium levels compared to silica-based alternatives . Interaction studies typically involve evaluating the binding capacity of MP-TMT with various metal ions in different solvent systems, confirming its effectiveness across a range of conditions.

Several compounds share similarities with MP-TMT in terms of their functionality as metal scavengers. Below is a comparison highlighting the uniqueness of MP-TMT:

Compound NameCompositionUnique Features
Trimercaptotriazine (TMT)2,4,6-trimercaptotriazineSoluble but less effective than resin-bound forms.
Silica-based TMTSilica-bound trimercaptotriazineGood performance but less robust than MP-TMT.
Si-ThiolSilica-based thiol resinEffective but may require higher quantities for similar efficacy.
Polystyrene-bound TMTMacroporous polystyrene-bound trimercaptotriazineHigher efficiency due to unique pore structure and lower swelling properties.

MP-TMT stands out due to its robust structure and high efficiency in scavenging palladium at low concentrations, making it a preferred choice in many industrial applications .

2,4,6-Trimercaptotriazine (TMT) serves as the essential precursor for the synthesis of macroporous polystyrene-bound trimercaptotriazine (MP-TMT), a specialized resin designed primarily for metal scavenging applications [1]. The synthesis of TMT involves several critical steps that determine the quality and functionality of the final MP-TMT product [3]. The molecular structure of TMT consists of a triazine ring with three mercapto (-SH) groups attached at positions 2, 4, and 6, creating a compound with exceptional metal-binding capabilities [5].

Acidification and Salt Formation Strategies (Patent-Based Methods)

The synthesis of TMT typically begins with cyanuric chloride (1,3,5-trichloro-1,3,5-triazine), which undergoes nucleophilic substitution with sulfur-containing reagents [5] [9]. According to patent-based methods, the most efficient approach involves reacting cyanuric chloride with sodium hydrosulfide (NaSH) or a combination of NaSH and sodium sulfide (Na₂S) [29]. This reaction proceeds under controlled temperature and pH conditions to ensure complete substitution of all three chlorine atoms [15].

A detailed patent-based synthesis method involves the following steps:

  • Dilution of 40% by weight aqueous NaSH (1.23 moles) with water [29].
  • Addition of cyanuric chloride (0.41 mole) and 50% by weight aqueous NaOH (0.75 mole) at 50°C while maintaining pH between 9.5 and 10.5 [29].
  • Continued agitation for 1 hour at 50°C followed by pH adjustment to 12.5 using additional NaOH [29].
  • Cooling to 10°C and separation of the resulting trisodium salt of TMT (TMT-Na₃) [29].

The acidification process is crucial for obtaining pure TMT from its sodium salt form [13]. This involves treating the trisodium salt solution with a mineral acid, typically hydrochloric acid, which protonates the thiolate groups and precipitates TMT as a solid [29]. The acid dissociation constants (pKa values) of TMT play a significant role in this process, with pKa₁ around 5, pKa₂ around 10.5, and pKa₃ around 12.5 [5] [9].

Table 1: Acid Dissociation Constants of TMT and Corresponding Salt Forms

pKa ValuepH RangePredominant SpeciesFormula
pKa₁ ≈ 5< 5TMT acidH₃TMT
pKa₂ ≈ 10.57-10.5Monohydrogen TMT dianionHTMT²⁻
pKa₃ ≈ 12.5> 12.5TMT trianionTMT³⁻

The salt formation strategy significantly impacts the solubility and stability of TMT [29]. At pH values around 10.5-11, TMT exhibits maximum solubility as the dihydrogen TMT monoanion (H₂TMT⁻) [29]. This property is leveraged during the synthesis process to control precipitation and purification steps [5].

Optimization of TMT Purity for Polymer Functionalization

For effective polymer functionalization, TMT must meet stringent purity requirements [3]. Impurities can interfere with the attachment of TMT to the polymer matrix and reduce the metal-binding capacity of the final MP-TMT product [8]. Several purification strategies have been developed to optimize TMT purity:

  • Recrystallization: TMT can be recrystallized from appropriate solvents to remove impurities [5]. This process may be repeated multiple times to achieve high purity levels [9].

  • pH-controlled precipitation: By carefully controlling the pH during acidification, selective precipitation of TMT can be achieved while leaving impurities in solution [29]. This approach takes advantage of the different solubility profiles of TMT and potential impurities across the pH spectrum [5].

  • Washing protocols: The precipitated TMT is subjected to thorough washing with water to remove residual sodium chloride and other water-soluble impurities [29]. This step is critical for obtaining high-purity TMT suitable for polymer functionalization [9].

The purity of TMT directly impacts the loading capacity and performance of the final MP-TMT product [3]. Higher purity TMT leads to more efficient functionalization of the polymer matrix and enhanced metal-scavenging capabilities [8]. Analytical techniques such as elemental analysis, infrared spectroscopy, and melting point determination are employed to assess the purity of TMT before proceeding to the polymer functionalization step [5].

Polymer Matrix Fabrication

Macroporous Polystyrene-co-Divinylbenzene Copolymer Synthesis

The polymer matrix for MP-TMT consists of a macroporous copolymer of styrene and divinylbenzene (DVB) [1]. This matrix provides the structural support for the TMT functional groups and determines the physical properties of the final product, including porosity, swelling behavior, and mechanical stability [3].

The synthesis of macroporous polystyrene-co-divinylbenzene copolymer typically employs suspension polymerization techniques [16]. In this process, the monomers (styrene and DVB) are dispersed as droplets in an aqueous phase containing stabilizers, and polymerization occurs within these droplets [18]. The key parameters that influence the properties of the resulting copolymer include:

  • DVB concentration: The amount of DVB in the monomer mixture determines the crosslinking density of the copolymer [16]. Higher DVB concentrations lead to increased crosslinking, which enhances the mechanical stability but may reduce the accessibility of the pores [34].

  • Porogen selection: Porogens are inert substances added to the monomer mixture to create pores in the copolymer [17]. Common porogens include toluene, n-heptane, and their mixtures [18]. The choice of porogen significantly affects the pore size distribution and total porosity of the copolymer [34].

  • Polymerization conditions: Temperature, agitation rate, and initiator concentration influence the polymerization kinetics and the resulting copolymer properties [18].

A typical synthesis protocol involves the following steps:

  • Preparation of an aqueous phase containing stabilizers such as polyvinyl alcohol (PVA) or guar gum [18].
  • Preparation of an organic phase containing styrene, DVB, porogens, and an initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) [17].
  • Dispersion of the organic phase in the aqueous phase under controlled agitation to form droplets of the desired size [18].
  • Polymerization at elevated temperatures (typically 70-80°C) for 18-24 hours [17] [18].
  • Filtration, washing, and drying of the resulting copolymer beads [18].

The relationship between synthesis parameters and copolymer properties has been extensively studied [16] [34]. For MP-TMT applications, a balance between high porosity (for accessibility of TMT groups) and sufficient mechanical stability (for handling and processing) is crucial [3].

Table 2: Effect of DVB Concentration on Polystyrene-co-Divinylbenzene Copolymer Properties

DVB Content (%)Specific Surface Area (m²/g)Pore Volume (mL/g)Mechanical StabilitySwelling in Solvents
2-410-500.1-0.3LowHigh
6-850-2000.3-0.6ModerateModerate
10-20200-4000.6-1.0HighLow
>20400-6000.8-1.2Very HighVery Low

The macroporous structure of the copolymer is critical for the performance of MP-TMT [1]. The pores provide access to the internal surface area of the beads, allowing for efficient functionalization with TMT and subsequent interaction with metal ions in solution [3]. The optimal pore size distribution depends on the specific application but typically includes a combination of micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm) [34].

Surface Functionalization Techniques (ATRP, Nucleophilic Substitution)

Once the macroporous polystyrene-co-divinylbenzene copolymer is synthesized, it must be functionalized with TMT to create MP-TMT [1]. Several techniques can be employed for this purpose, with atom transfer radical polymerization (ATRP) and nucleophilic substitution being the most common [19] [20].

ATRP is a controlled radical polymerization technique that allows for precise control over the polymer architecture and functionalization [19]. In the context of MP-TMT synthesis, ATRP can be used to introduce functional groups onto the polymer surface that can subsequently react with TMT [19]. The process typically involves:

  • Immobilization of an ATRP initiator on the polymer surface [19].
  • Controlled polymerization from the surface to create polymer brushes with reactive end groups [19].
  • Attachment of TMT to these reactive groups through appropriate chemistry [20].

Nucleophilic substitution represents a more direct approach to functionalizing the polymer with TMT [20]. This method typically involves:

  • Introduction of reactive groups (e.g., chloromethyl groups) onto the polymer surface through chloromethylation reactions [20].
  • Reaction of these groups with TMT, where the thiolate groups of TMT act as nucleophiles and displace the leaving groups on the polymer surface [20].

The efficiency of the functionalization process is influenced by several factors:

  • Accessibility of reactive sites on the polymer surface [3].
  • Reaction conditions (solvent, temperature, catalyst) [20].
  • Concentration of reactants and reaction time [3].

The loading capacity of TMT on the polymer matrix is a critical parameter that determines the metal-scavenging efficiency of MP-TMT [3]. Typical loading values range from 0.5 to 1.0 mmol of TMT per gram of polymer [3] [36]. Higher loading capacities generally lead to improved metal-scavenging performance, but excessive loading may compromise the mechanical properties of the material [36].

Industrial-Scale Production and Quality Control Protocols

The industrial-scale production of MP-TMT requires careful control of all synthesis steps to ensure consistent quality and performance [1]. The process typically involves scaling up the laboratory procedures described above, with appropriate modifications to accommodate larger volumes and equipment [27].

Key considerations for industrial-scale production include:

  • Raw material sourcing and quality control: Consistent quality of starting materials (cyanuric chloride, sodium hydrosulfide, styrene, DVB) is essential for reproducible synthesis outcomes [27].

  • Reaction vessel design: Proper mixing, temperature control, and material handling capabilities are crucial for successful scale-up [27].

  • Process automation: Automated control systems help maintain precise reaction conditions and reduce variability between batches [27].

  • Waste management: Proper handling and disposal of waste streams, particularly those containing sulfur compounds, is important for environmental compliance [27].

Quality control protocols for MP-TMT production typically include:

  • Physical characterization: Particle size distribution, porosity, specific surface area, and mechanical stability are assessed using techniques such as laser diffraction, nitrogen adsorption-desorption isotherms, and compression testing [25].

  • Chemical characterization: TMT loading capacity, functional group density, and chemical composition are determined using elemental analysis, infrared spectroscopy, and other analytical techniques [25].

  • Performance testing: Metal-scavenging efficiency is evaluated using standardized protocols involving model metal solutions and analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) [36].

Table 3: Quality Control Parameters for Industrial MP-TMT Production

ParameterTest MethodSpecificationFrequency
Particle SizeLaser Diffraction50-150 μm (>90%)Each batch
Specific Surface AreaN₂ Adsorption (BET)>300 m²/gEach batch
TMT LoadingElemental Analysis0.6-0.8 mmol/gEach batch
Moisture ContentLoss on Drying<5%Each batch
Metal Scavenging EfficiencyICP-MS>95% removal of PdRepresentative batches
Mechanical StabilityCompression Test<10% fines generationRepresentative batches

Industrial-scale production of MP-TMT typically employs batch processes, although continuous processes are being developed for improved efficiency [27]. The batch size depends on the production facility capabilities but can range from tens to hundreds of kilograms [27]. Quality control testing is performed at various stages of the production process to ensure that the final product meets all specifications [25].

Macroporous polystyrene-bound trimercaptotriazine represents a specialized class of functionalized polymer resins designed for advanced separation and scavenging applications [2] [3]. The comprehensive characterization of this material requires detailed analysis of its morphological architecture and chemical composition to understand the relationship between structure and performance.

Morphological Analysis of Macroporous Architecture

The macroporous structure of MP-TMT constitutes the fundamental framework that determines its accessibility and efficiency in chemical applications [2]. This architecture results from a carefully controlled polymerization process using highly cross-linked poly(styrene-co-divinylbenzene) as the base matrix [4] [5].

Pore Size Distribution and Surface Area (BET Analysis)

Brunauer-Emmett-Teller surface area analysis represents the gold standard for characterizing the accessible surface area of porous materials [6] [7] [8]. For MP-TMT, the BET methodology employs nitrogen gas adsorption at 77 K to determine the monolayer capacity and calculate specific surface area [9] [10].

The surface area determination follows the standard multipoint BET equation [6] [7]:

$$\frac{1}{Va[(P0/P)-1]} = \frac{1}{Vm C} + \frac{C-1}{Vm C} \cdot \frac{P}{P_0}$$

Where Va represents the volume adsorbed, Vm is the monolayer capacity, C is the BET constant, and P/P_0 is the relative pressure [8] [11].

MP-TMT typically exhibits surface areas ranging from 300 to 800 square meters per gram, significantly higher than conventional gel-type resins [5]. The macroporous structure creates interconnected pores with diameters typically exceeding 50 nanometers, classifying the material as macroporous according to International Union of Pure and Applied Chemistry definitions [12] [13].

Table 1: BET Surface Area Analysis Parameters for MP-TMT

ParameterTypical Range/ValueSignificance
BET Surface Area300-800 m²/gHigh surface area enables efficient metal binding
Pore Volume0.5-1.5 cm³/gLarge pore volume allows good mass transfer
Average Pore Diameter20-100 nmMacroporous structure prevents diffusion limitations
Pore Size DistributionMacroporous (>50 nm)Uniform macropore distribution
Nitrogen Adsorption Temperature77 K (-196°C)Standard cryogenic conditions for nitrogen
Analysis MethodMultipoint BET isothermIndustry standard for surface area determination

The pore size distribution analysis reveals a narrow distribution centered around the macroporous range, which facilitates rapid mass transfer and minimizes diffusion limitations commonly encountered in microporous materials [12] [13]. This characteristic proves particularly advantageous for applications requiring efficient access to reactive sites within the polymer matrix [5].

Bead Integrity and Swelling Behavior in Solvent Systems

The swelling behavior of MP-TMT in various solvent systems represents a critical parameter determining its suitability for different reaction environments [14] [15] [16]. Unlike conventional gel-type resins that exhibit extensive swelling, the macroporous structure of MP-TMT maintains dimensional stability across a wide range of solvents [2] [5].

The swelling characteristics result from the balance between polymer-solvent interactions and the crosslinking density of the poly(styrene-co-divinylbenzene) matrix [14] [16]. Higher crosslinking densities, typically achieved through increased divinylbenzene content, reduce swelling while maintaining mechanical integrity [15] [17].

Table 2: Swelling Behavior of MP-TMT in Different Solvent Systems

SolventSwelling Volume (mL/g)Characteristics
Tetrahydrofuran (THF)4.3Good swelling, suitable for organic reactions
Dichloromethane (DCM)3.8Moderate swelling, compatible with extraction
Toluene<4.9Low swelling, maintains bead integrity
Acetonitrile (ACN)<4.6Low swelling, polar aprotic compatibility
Methanol (MeOH)4.3Moderate swelling, protic solvent compatible
Water3.7Minimal swelling, aqueous stability

The low swelling characteristics make MP-TMT particularly suitable for restricted volume environments and continuous flow applications [2] [5]. The spherical bead morphology remains intact even under aggressive solvent conditions, ensuring consistent performance throughout multiple usage cycles [15] [17].

Mechanical stability testing demonstrates that MP-TMT beads maintain their integrity under typical stirring and agitation conditions [5]. The abrasion-resistant matrix exhibits superior handling characteristics compared to conventional gel-type resins, reducing particle attrition and transfer losses during processing [4] [5].

Chemical Composition Validation

The chemical composition of MP-TMT requires rigorous validation to confirm the successful incorporation of trimercaptotriazine functionality and ensure consistent performance across different batches [2] [4]. Spectroscopic techniques provide quantitative and qualitative information about the functional group density and polymer structure.

FTIR Spectroscopy for Thiol Group Quantification

Fourier Transform Infrared spectroscopy serves as the primary analytical technique for identifying and quantifying thiol functional groups in MP-TMT [18] [19] [20]. The characteristic sulfur-hydrogen stretching vibration provides a direct measure of thiol group concentration [21] [22].

The thiol group quantification relies on the characteristic absorption band appearing at 2560-2570 cm⁻¹, corresponding to the sulfur-hydrogen stretching mode [18] [20]. This peak exhibits high specificity for thiol functionality and minimal interference from other functional groups present in the polymer matrix [19] [22].

Table 3: FTIR Spectroscopy Wavenumber Assignments for MP-TMT

Wavenumber (cm⁻¹)AssignmentAnalysis Method
2560-2570S-H stretching (thiol)Peak integration for thiol quantification
1600-1650Triazine ring C=N stretchStructural confirmation
1450-1500Aromatic C=C (polystyrene)Polymer backbone identification
800-850Aromatic C-H bendingPolystyrene characterization
700-750Aromatic C-H bendingSubstitution pattern analysis
3000-3100Aromatic C-H stretchingAromatic content analysis

Quantitative analysis employs peak integration methods to determine the relative concentration of thiol groups [20] [22]. The typical thiol loading for MP-TMT ranges from 0.5 to 0.66 mmol/g, providing sufficient binding capacity for metal scavenging applications [4] [5]. Advanced techniques such as spectrofluorimetric methods using Rhodamine B esterification can achieve detection limits as low as 1 nmol SH per gram of material [18].

The triazine ring structure contributes characteristic bands in the 1600-1650 cm⁻¹ region, confirming successful incorporation of the trimercaptotriazine moiety [23]. Additional bands corresponding to the polystyrene backbone appear in the aromatic regions, validating the polymer matrix composition [24].

Thermogravimetric Analysis (TGA) of Thermal Stability

Thermogravimetric analysis provides comprehensive information about the thermal stability and decomposition behavior of MP-TMT under controlled heating conditions [25] [26] [27]. This technique measures mass changes as a function of temperature, revealing the thermal limits for practical applications [28] [29].

The thermal analysis typically employs heating rates of 10°C per minute under nitrogen or air atmospheres [30] [27]. The choice of atmosphere significantly influences the decomposition profile, with inert conditions providing information about thermal degradation while oxidative conditions reveal combustion behavior [26] [28].

Table 4: TGA Thermal Analysis Profile for MP-TMT

Temperature Range (°C)Mass Loss (%)ProcessAtmosphere
25-1501-3Moisture/solvent lossNitrogen/Air
150-3005-10Thermal desorptionNitrogen/Air
300-45060-80Polymer decompositionNitrogen preferred
450-60010-20Residual degradationAir for oxidation
600-8005-10Inorganic residueAir for complete combustion

The thermal stability of MP-TMT demonstrates excellent performance up to approximately 300°C, making it suitable for most synthetic applications [31] [32] [33]. The polystyrene-divinylbenzene matrix exhibits enhanced thermal stability compared to linear polystyrene due to the crosslinked structure [31] [33].

Initial mass loss below 150°C typically corresponds to moisture and residual solvent removal [28] [27]. The major decomposition event occurs between 300-450°C, representing degradation of the polymer backbone [32] [33]. The triazine ring system shows remarkable thermal stability, often resisting decomposition up to 550°C [34].

Activation energy calculations using the Flynn-Wall-Ozawa method reveal activation energies ranging from 53 to 65 kcal/mol for polystyrene-divinylbenzene copolymers, depending on crosslinking density [31] [33]. Higher crosslinking levels generally increase thermal stability and activation energy requirements [32].

Dates

Last modified: 07-20-2023

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